molecular formula C19H28N2O4 B248008 Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate

Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate

Cat. No. B248008
M. Wt: 348.4 g/mol
InChI Key: MXBRIHIXJIKSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Mechanism of Action

Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates glutamate transmission in the central nervous system. By blocking the activity of mGluR5, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate reduces the excitability of neurons and regulates the release of neurotransmitters such as dopamine and glutamate. This mechanism of action is believed to underlie the therapeutic effects of Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate in various neurological disorders.
Biochemical and Physiological Effects:
Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has been shown to modulate various biochemical and physiological processes in the brain. For instance, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has been found to reduce the expression of the FMRP protein, which is deficient in Fragile X syndrome. Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has also been shown to reduce the activity of the basal ganglia, a brain region that is implicated in Parkinson's disease. Moreover, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has been found to reduce the release of dopamine in the nucleus accumbens, a brain region that is involved in addiction.

Advantages and Limitations for Lab Experiments

Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has several advantages for lab experiments. It is a highly selective and potent antagonist of mGluR5, which allows for precise modulation of glutamate transmission in the brain. Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate is also relatively easy to synthesize and has good stability and solubility in various solvents. However, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has some limitations as well. It has poor blood-brain barrier penetration, which limits its effectiveness in certain neurological disorders. Moreover, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has some off-target effects on other glutamate receptors, which may complicate its interpretation in some experiments.

Future Directions

There are several future directions for Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate research. One direction is to investigate the therapeutic potential of Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate in other neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another direction is to optimize the pharmacokinetic properties of Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate to improve its blood-brain barrier penetration and bioavailability. Moreover, future research could focus on developing more selective and potent mGluR5 antagonists that have fewer off-target effects and better therapeutic efficacy.
Conclusion:
Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate is a selective antagonist of mGluR5 that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves the modulation of glutamate transmission in the brain, which regulates neuronal excitability and neurotransmitter release. Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has several advantages for lab experiments, but also has some limitations that need to be addressed. Future research could focus on optimizing the pharmacokinetic properties of Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate and developing more selective and potent mGluR5 antagonists for therapeutic use.

Synthesis Methods

The synthesis of Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate involves the reaction of ethyl 3-(piperidin-3-yl)propanoate with 2-methoxy-5-methylaniline in the presence of acetic anhydride and triethylamine. The resulting product is then treated with oxalyl chloride and dimethylformamide to obtain Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate in high yield and purity.

Scientific Research Applications

Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. In preclinical studies, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has been shown to improve cognitive and behavioral deficits in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism. Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has also been found to reduce motor symptoms and improve cognitive function in animal models of Parkinson's disease. Moreover, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.

properties

Product Name

Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]piperidine-3-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-4-25-19(23)15-6-5-10-21(13-15)11-9-18(22)20-16-12-14(2)7-8-17(16)24-3/h7-8,12,15H,4-6,9-11,13H2,1-3H3,(H,20,22)

InChI Key

MXBRIHIXJIKSHK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=C(C=CC(=C2)C)OC

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=C(C=CC(=C2)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.